N-(Propan-2-yl)-1-benzothiophen-7-amine
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Overview
Description
N-(Propan-2-yl)-1-benzothiophen-7-amine is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-1-benzothiophen-7-amine typically involves the introduction of an isopropyl group and an amine group onto the benzothiophene core. One common method is the Friedel-Crafts alkylation followed by amination. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-yl)-1-benzothiophen-7-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitro compounds (e.g., HNO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halogenated or nitrated benzothiophenes
Scientific Research Applications
N-(Propan-2-yl)-1-benzothiophen-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Benzothiophene: The parent compound without the isopropyl and amine groups.
N-(Propan-2-yl)-1-thiophen-7-amine: A similar compound with a thiophene ring instead of a benzothiophene ring.
Uniqueness
N-(Propan-2-yl)-1-benzothiophen-7-amine is unique due to the presence of both an isopropyl group and an amine group on the benzothiophene core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13NS |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
N-propan-2-yl-1-benzothiophen-7-amine |
InChI |
InChI=1S/C11H13NS/c1-8(2)12-10-5-3-4-9-6-7-13-11(9)10/h3-8,12H,1-2H3 |
InChI Key |
DIVQRTZUPAWNMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC2=C1SC=C2 |
Origin of Product |
United States |
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